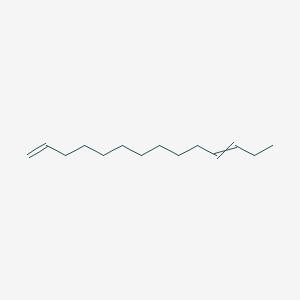![molecular formula C15H10ClNO B14265054 1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one CAS No. 141493-62-1](/img/structure/B14265054.png)
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a cyclohepta[b]pyrrol-2(1H)-one core
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one typically involves multiple steps, starting with the preparation of the cyclohepta[b]pyrrol-2(1H)-one core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-methyl-1H-pyrrol-2-yl]acetic acid: This compound has a similar chlorophenyl group but differs in its core structure and functional groups.
(4-Chlorophenyl)(1-methyl-1H-pyrrol-2-yl)methanone: This compound also contains a chlorophenyl group but has different substituents and a distinct core structure
Eigenschaften
| 141493-62-1 | |
Molekularformel |
C15H10ClNO |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)cyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-12-6-8-13(9-7-12)17-14-5-3-1-2-4-11(14)10-15(17)18/h1-10H |
InChI-Schlüssel |
JTPDGBJAEGWSCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=CC(=O)N2C3=CC=C(C=C3)Cl)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/no-structure.png)



![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)

